N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-hydroxybenzohydrazide
Description
N'-[(E)-(3,4-Dichlorophenyl)methylidene]-2-hydroxybenzohydrazide is a Schiff base synthesized via the condensation of 2-hydroxybenzohydrazide (salicylhydrazide) and 3,4-dichlorobenzaldehyde in ethanol under acidic catalysis (e.g., acetic acid), followed by reflux and recrystallization . The compound features an (E)-configured imine bond (C=N), a 3,4-dichlorophenyl group, and a 2-hydroxybenzoyl moiety. Key spectral characteristics include:
- IR: Strong absorption bands for C=O (1650–1660 cm⁻¹), C=N (1540–1629 cm⁻¹), and O–H/N–H stretches (3200–3473 cm⁻¹) .
- NMR: Distinct signals for aromatic protons (δ 7.2–8.3 ppm), imine CH (δ ~8.3 ppm), and hydroxyl protons (δ ~12 ppm) .
The 2-hydroxy group enables intramolecular hydrogen bonding with the imine nitrogen, stabilizing the structure and influencing reactivity .
Properties
CAS No. |
87444-17-5 |
|---|---|
Molecular Formula |
C14H10Cl2N2O2 |
Molecular Weight |
309.1 g/mol |
IUPAC Name |
N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-hydroxybenzamide |
InChI |
InChI=1S/C14H10Cl2N2O2/c15-11-6-5-9(7-12(11)16)8-17-18-14(20)10-3-1-2-4-13(10)19/h1-8,19H,(H,18,20)/b17-8+ |
InChI Key |
LMXQYJUMOFOCAJ-CAOOACKPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC(=C(C=C2)Cl)Cl)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-hydroxybenzohydrazide typically involves the condensation reaction between 3,4-dichlorobenzaldehyde and 2-hydroxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the azomethine group (C=N), converting it to an amine (C-NH).
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-hydroxybenzohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and magnetic properties.
Biology: Investigated for its antimicrobial and antifungal activities due to its ability to interact with biological macromolecules.
Industry: Utilized in the synthesis of advanced materials and as intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-hydroxybenzohydrazide involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
a) 6-(3,4-Dichlorophenyl)-N'-((E)-(substituted phenyl)methylidene)pyridine-3-carbohydrazides
- Example : Compound 5a (trimethoxyphenyl substituent) and 5g (4-methylphenyl) .

- Key Differences: Property Target Compound 5a/5g Derivatives Core Structure 2-Hydroxybenzoyl Pyridine-3-carbohydrazide Substituents 3,4-Dichlorophenyl + 2-hydroxy 3,4-Dichlorophenyl + varied groups Bioactivity Potential antibacterial Antibacterial (5a: 90% yield) Hydrogen Bonding Intramolecular O–H∙∙∙N Dependent on substituents The pyridine core in 5a/5g may enhance π-π stacking, while the 2-hydroxy group in the target compound improves solubility and binding specificity .
b) N′-[(E)-(3,4-Dichlorophenyl)methylidene]nicotinohydrazide
- Features a nicotinoyl (pyridine-3-carbonyl) group instead of 2-hydroxybenzoyl .
Hydrazides with Varied Aromatic Substituents
a) N'-(3,4-Dichlorobenzylidene)benzohydrazide
b) N'- (1- (3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)propyl)-4-chloro-N-phenylbenzohydrazide (7b4)
- Incorporates a quinazolinone moiety .
- Key Difference: The rigid quinazolinone core may enhance DNA intercalation, whereas the target compound’s flexibility could favor enzyme inhibition.
Thiosemicarbazones and Other Derivatives
a) N-(4-Chlorophenyl)-2-[(3,4-dichlorophenyl)methylidene]hydrazine-1-carbothioamide (T17)
b) 3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide
- Features a benzothiophene core and long alkyl chain .
- Impact : The hydrophobic pentadecyl group enhances membrane penetration, but may reduce aqueous solubility compared to the target’s dichlorophenyl-hydroxyl balance.
Structural and Functional Implications
Electronic and Steric Effects
- Electron-Withdrawing Groups : The 3,4-dichloro substituents stabilize the imine bond and increase electrophilicity, enhancing interactions with biological targets .
- Hydroxyl vs. Methoxy : Compounds with 3,4-dimethoxyphenyl groups (e.g., 5h–n) show reduced bioactivity compared to chloro-substituted analogs, likely due to decreased electron withdrawal.
Bioactivity Trends
- Antibacterial Activity : Schiff bases with 3,4-dichlorophenyl groups (e.g., 5a–g) exhibit moderate to strong activity against Gram-positive bacteria, suggesting the target compound may share this profile .
Biological Activity
N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-hydroxybenzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the biological activity of this compound based on available literature, including its structure, mechanisms of action, and relevant case studies.
Structural Information
- Molecular Formula : C₁₄H₁₀Cl₂N₂O₂
- SMILES Notation : C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC(=C(C=C2)Cl)Cl)O
- InChI Key : LMXQYJUMOFOCAJ-CAOOACKPSA-N
The compound features a hydrazone linkage and a hydroxyl group, which may contribute to its biological properties.
Antimicrobial Activity
Several studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of hydrazones have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 1.7 µM against Staphylococcus aureus, indicating strong antibacterial potential .
Antioxidant Activity
The compound's structure suggests potential antioxidant activity due to the presence of hydroxyl groups. Antioxidants are crucial in mitigating oxidative stress in biological systems. Research has shown that hydrazone derivatives can scavenge free radicals effectively, thus providing protective effects against cellular damage .
Cytotoxicity and Anticancer Potential
Preliminary studies have indicated that this compound may possess cytotoxic effects against cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells. For example, similar compounds have been shown to activate caspase pathways, leading to programmed cell death .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that hydrazones can inhibit key enzymes involved in cancer progression and microbial resistance.
- Interaction with Cellular Targets : The compound may interact with DNA or proteins within cells, disrupting critical functions and leading to cell death or growth inhibition.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

